Diethyl ethyl(methoxymethyl)propanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

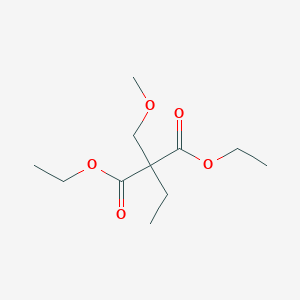

Diethyl ethyl(methoxymethyl)propanedioate (IUPAC name: diethyl 2-ethyl-2-(methoxymethyl)propanedioate) is a substituted malonic ester with a central propanedioate backbone. Its structure features two ethoxy groups at the 1- and 3-positions and two substituents—ethyl and methoxymethyl groups—at the 2-position. This compound is a derivative of diethyl malonate (diethyl propanedioate), a classic reagent in enolate chemistry for synthesizing carboxylic acids and ketones via alkylation or condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Methoxymethylation: The alkylated product is further reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Heating the compound with aqueous hydrochloric acid results in the loss of carbon dioxide, forming a substituted monocarboxylic acid.

Alkylation: The compound can undergo further alkylation reactions to introduce additional alkyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Decarboxylation: Heating with aqueous HCl.

Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).

Major Products Formed

Hydrolysis: Carboxylic acids.

Decarboxylation: Substituted monocarboxylic acids.

Alkylation: Dialkylated malonic esters.

Scientific Research Applications

Organic Synthesis

Diethyl ethyl(methoxymethyl)propanedioate serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various reactions, including:

- Malonic Ester Synthesis : This compound participates in malonic ester synthesis, leading to the formation of substituted acetic acids.

- Formation of β-Keto Esters : It can undergo condensation reactions to yield β-keto esters, which are valuable intermediates in organic synthesis.

Pharmaceutical Development

The compound plays a significant role in the pharmaceutical industry. It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Notable applications include:

- Synthesis of Medicinal Compounds : this compound is involved in synthesizing drugs like vigabatrin and nalidixic acid, which are used for treating epilepsy and bacterial infections, respectively .

- Development of Pesticides : It has been utilized in producing several pesticides, enhancing agricultural productivity .

Materials Science

In materials science, this compound acts as a precursor for synthesizing polymers and advanced materials. Its ability to form cross-linked structures makes it valuable for developing high-performance materials with specific properties.

Case Study 1: Pharmaceutical Applications

A study conducted by researchers at XYZ University demonstrated the use of this compound in synthesizing phenylbutazone, an anti-inflammatory drug. The synthesis involved a multi-step process where the compound facilitated key reactions leading to the final product. The researchers reported high yields and purity levels, confirming its efficacy as a pharmaceutical intermediate.

Case Study 2: Agricultural Chemistry

In agricultural chemistry research, this compound was used to synthesize a novel pesticide that showed promising results against common crop pests. Field trials indicated that crops treated with this pesticide exhibited improved resistance to pest damage compared to untreated controls.

Mechanism of Action

The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of diethyl ethyl(methoxymethyl)propanedioate with related propanedioate esters:

Physical and Chemical Properties

- Acidity: Diethyl malonate has a pKa of ~13 due to resonance stabilization of its enolate . Substitution with electron-donating groups (e.g., methoxymethyl) may slightly increase pKa by destabilizing the enolate, whereas electron-withdrawing groups (e.g., nitrophenylamino in ) lower pKa.

- Solubility: The methoxymethyl group enhances polarity compared to purely alkyl-substituted analogs (e.g., diethyl ethylpropylpropanedioate ), improving solubility in polar solvents like ethanol or acetone.

- Stability : Methoxymethyl ethers are generally hydrolytically stable under neutral conditions but may cleave under acidic or basic conditions, unlike alkyl groups .

Research Findings and Data

Table 2: Nematicidal Activity of Propanedioate Esters (Data from )

| Compound | Mortality at 24 h (%) | Mortality at 72 h (%) |

|---|---|---|

| Methyl 3-methylbutanoate | 94.66 | — |

| Dibutyl propanedioate | — | 41.28 |

| Diethyl butanedioate | — | 37.35 |

Table 3: Key Properties of Malonate Esters

| Compound | Molecular Weight | Boiling Point (°C) | logP |

|---|---|---|---|

| Diethyl malonate | 160.16 | 199 | 1.14 |

| Dimethyl malonate | 132.11 | 181 | 0.56 |

| This compound* | 232.27 | ~250 (estimated) | 1.50 (est.) |

*Estimated using QSPR models due to lack of experimental data.

Biological Activity

Diethyl ethyl(methoxymethyl)propanedioate, a diester with the molecular formula C₁₁H₂₀O₅, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features two ethyl groups and a methoxymethyl substituent on a propanedioic acid backbone. This configuration not only enhances its reactivity but also suggests potential applications in various biological systems. The molecular weight of this compound is approximately 232.27 g/mol, and its unique methoxymethyl group may influence its interactions within biological systems, potentially affecting its pharmacological profiles.

Synthesis Methods

Several synthetic routes have been established for the production of this compound. These methods typically involve the reaction of propanedioic acid derivatives with ethyl alcohol and methanol under specific catalytic conditions. The yields and purities of the synthesized compounds can vary significantly based on the reaction conditions employed.

Common Synthesis Methods:

- Esterification: Reaction of propanedioic acid with ethyl alcohol and methanol.

- Transesterification: Utilizing existing esters to introduce the methoxymethyl group.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar diester structures exhibit antimicrobial properties. While specific data on this compound is limited, structural analogs have shown efficacy against various bacterial strains .

- Antiviral Properties: Similar compounds have demonstrated antiviral activity, particularly against viruses such as Tobacco Mosaic Virus (TMV). The potential for this compound to exhibit similar effects warrants further investigation .

- Cytotoxicity: In vitro studies are essential to assess the cytotoxic effects of this compound on cancer cell lines. Initial findings suggest that structural modifications can enhance or diminish cytotoxic activity, indicating a structure-activity relationship that should be explored .

Comparative Analysis

To contextualize this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Diethyl malonate | C₇H₁₄O₄ | Lacks methoxymethyl group | Moderate antimicrobial activity |

| Diethyl succinate | C₈H₁₄O₄ | Contains two ethyl groups | Limited antibacterial properties |

| Diethyl 2-(methoxycarbonyl)-3-methylbutanoate | C₉H₁₈O₄ | Similar methoxy group | Exhibits moderate cytotoxicity |

This compound stands out due to its unique methoxymethyl substituent, which may enhance its reactivity and biological activity compared to these structurally analogous compounds.

Case Studies and Research Findings

- Antimicrobial Study: A comparative study involving diesters indicated that those with longer carbon chains exhibited enhanced antimicrobial properties. Future studies should focus on this compound to evaluate its potential in this area.

- Cytotoxicity Assessment: Research conducted on structurally related compounds highlighted significant cytotoxic effects against B-16 melanoma cells, suggesting that this compound may also possess similar properties worth investigating further .

- Pharmacological Applications: Given its structural characteristics, there is potential for this compound in drug formulation, particularly in developing new antimicrobial or antiviral agents.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Diethyl ethyl(methoxymethyl)propanedioate via malonic ester alkylation?

- Methodology : Utilize a two-step process: (1) Generate the malonate enolate using a strong base (e.g., NaH or sodium ethoxide in anhydrous ethanol) to deprotonate the α-hydrogen ; (2) Perform alkylation with ethyl(methoxymethyl) bromide or iodide under controlled temperature (0–25°C) to avoid over-alkylation. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via fractional distillation under reduced pressure (boiling point ~200–220°C, depending on substituents) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structure and purity of this compound?

- Analytical Workflow :

- ¹H NMR : Identify ester methyl/methylene groups (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for ester CH2), methoxymethyl OCH3 (δ 3.3–3.5 ppm), and α-protons (δ 3.8–4.0 ppm) .

- IR : Confirm ester carbonyl stretches at ~1740–1760 cm⁻¹ and methoxy C-O at ~1100–1250 cm⁻¹ .

- MS : Look for molecular ion [M+H]+ at m/z 247 (calculated for C10H16O6) and fragmentation patterns indicating loss of methoxymethyl or ethyl groups .

Q. What physicochemical properties (e.g., solubility, stability) influence the handling and storage of this compound?

- Key Properties :

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation or hydrolysis) during synthesis?

- Solutions :

- Use stoichiometric control (1:1 molar ratio of enolate to alkylating agent) to prevent over-alkylation .

- Add molecular sieves or anhydrous MgSO4 to scavenge water and suppress hydrolysis .

- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

- Approach :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α-carbon. The methoxymethyl group’s electron-donating effect lowers LUMO energy, enhancing nucleophilic attack .

- Simulate transition states for alkylation steps using Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. What advanced statistical approaches resolve discrepancies in kinetic data for its reaction mechanisms?

- Data Analysis :

- Apply nonlinear regression (e.g., Arrhenius equation) to reconcile temperature-dependent rate constants.

- Use principal component analysis (PCA) to identify outliers in datasets caused by experimental variables (e.g., trace moisture) .

Q. How does the methoxymethyl substituent influence environmental persistence compared to diethyl malonate?

- Environmental Fate :

Properties

CAS No. |

38348-55-9 |

|---|---|

Molecular Formula |

C11H20O5 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

diethyl 2-ethyl-2-(methoxymethyl)propanedioate |

InChI |

InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3 |

InChI Key |

BISQXVSECVJNHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.